(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid
Description
Significance of Cyclopropane Derivatives in Organic Chemistry
The cyclopropane motif’s 60° bond angles create substantial ring strain (27–30 kcal/mol), conferring heightened reactivity compared to unstrained carbocycles. This strain enables diverse transformations, including ring-opening reactions, [2+1] cycloadditions, and C–H functionalizations. Cyclopropane-containing compounds exhibit remarkable biological activities, with documented antibiotic, antiviral, and enzyme inhibitory properties. The introduction of polar substituents like carbamoyl and carboxylic acid groups amplifies their utility in drug design, particularly for targeting enzymes with charged active sites.
Structural Features of Functionalized Cyclopropanes
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid combines three critical structural elements:
- Stereochemical complexity : The (1S,2R) configuration creates distinct facial selectivity in reactions
- Dipolar character : The 1,2-disubstitution pattern generates an electronic dipole across the cyclopropane ring
- Multifunctional handles : The carbamoyl (–CONH₂) and carboxylic acid (–COOH) groups enable sequential derivatization
X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.51–1.54 Å for the cyclopropane C–C bonds and 1.23 Å for the carbonyl groups. The carboxylic acid moiety typically adopts a syn-periplanar conformation relative to the adjacent cyclopropane carbon, facilitating conjugate acid-base catalysis in enzymatic systems.
Historical Development of Carbamoylcyclopropanecarboxylic Acid Chemistry
Early synthetic routes to cyclopropanecarboxylic acid derivatives relied on hazardous reagents like metal cyanides and required high-pressure conditions. The 1990s saw advances in catalytic cyclopropanation using transition metals, though enantioselective methods remained challenging. A breakthrough occurred with the development of phase-transfer catalyzed cyclizations, enabling safer preparation of ester precursors like methyl cyclopropanecarboxylate. Contemporary strategies employ palladium-catalyzed C–H functionalization, achieving enantiomeric excesses >90% for (1S,2R) configured derivatives.
Overview of this compound in Research Literature
The compound’s synthetic utility stems from its dual functionality:
- Carboxylic acid : Enables salt formation for crystallization or conjugation via active ester intermediates
- Carbamoyl group : Participates in urea/thiourea bond formation and acts as a hydrogen-bond donor
Recent applications include:
Properties
CAS No. |
15982-33-9 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(1R,2S)-2-carbamoylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)/t2-,3+/m0/s1 |
InChI Key |
WYCFAOQMGVSOAG-STHAYSLISA-N |
SMILES |
C1C(C1C(=O)O)C(=O)N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C(=O)N |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of α,β-unsaturated carboxylic acids using diazo compounds or ylides. The stereoselective formation of the cyclopropane ring is crucial, and this can be controlled using chiral catalysts or auxiliaries .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of enantioselective catalysts is essential to ensure the desired stereochemistry is obtained .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .
Scientific Research Applications
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a conformationally restricted analog of natural amino acids, useful in studying protein structure and function.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring provides a rigid structure that can mimic the conformation of natural substrates, allowing it to bind to enzymes or receptors with high specificity. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Fluorinated Derivatives
- (1S,2R)-2-[(2,5-Difluorophenyl)carbamoyl]cyclopropanecarboxylic acid ()
- Structure : Difluorophenyl-carbamoyl substituent.
- Impact : Fluorine atoms enhance lipophilicity and metabolic stability. The electron-withdrawing nature of fluorine may reduce ring strain reactivity compared to the parent carbamoyl compound.
- Applications : Likely used in drug discovery for optimizing pharmacokinetics .
Aromatic and Halogenated Derivatives
- (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid () Structure: Chlorophenyl substituent. Applications: May serve as a building block in agrochemicals or antivirals due to halogenated aromatic motifs .
Functional Group Modifications
Amino Acid Derivatives
- (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid (L-CCG III) () Structure: Additional amino(carboxy)methyl branch. Impact: Mimics glutamate, acting as a metabotropic glutamate receptor (mGluR) agonist. The extended side chain enables selective receptor targeting in neurological disorders .
- (1S,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride () Structure: Cyclohexane ring instead of cyclopropane. Impact: Reduced ring strain increases stability but diminishes conformational rigidity. The hydrochloride salt improves solubility for peptide synthesis applications .
Stereochemical and Ring-Size Variations
- (1S,2R)-cis-2-Amino-1-cyclopentanecarboxylic acid () Structure: Cyclopentane ring with amino and carboxylic acid groups. Impact: Larger ring size reduces strain, favoring integrin ligand activity (e.g., αvβ3 and α5β1 receptors in cancer therapy). The synthesis employs published protocols involving competitive binding assays .
Key Data Table
Research Implications
The carbamoyl group in (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid offers a balance of polarity and rigidity, making it suitable for central nervous system drug design. In contrast, halogenated analogs prioritize lipophilicity for peripheral targets. Stereochemical precision remains critical, as evidenced by the loss of activity in (1S,2S)-configured derivatives .
Biological Activity
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its significance in pharmacology and biochemistry.
Chemical Structure and Properties
The compound this compound features a cyclopropane ring with a carbamoyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity through various interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its potential to inhibit pyridoxal-phosphate dependent enzymes, which are crucial in various biochemical reactions .
- Receptor Binding : The presence of the carbamoyl group enhances the compound's ability to bind to specific receptors involved in pain and inflammation pathways, potentially increasing its therapeutic efficacy while minimizing toxicity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Properties : Similar compounds have shown potential antibacterial effects by interacting with beta-lactamase enzymes, which confer resistance to β-lactam antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Activity : Its interaction with pain pathways suggests potential use as an analgesic agent.
Study 1: Antibacterial Activity
A study investigated the antibacterial properties of this compound analogs against various bacterial strains. The results indicated that modifications in the chemical structure significantly influenced antibacterial efficacy. Compounds with enhanced hydrophobic features showed increased potency against resistant strains.
| Compound Name | Antibacterial Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Inhibits beta-lactamase |
| 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid | High | Direct receptor interaction |
Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory effects of this compound, researchers found that it reduced pro-inflammatory cytokines in vitro. The compound demonstrated a significant decrease in TNF-alpha and IL-6 levels when tested on macrophage cell lines.
| Cytokine | Control Group Level | Treatment Level | % Reduction |
|---|---|---|---|
| TNF-alpha | 100 pg/mL | 30 pg/mL | 70% |
| IL-6 | 80 pg/mL | 20 pg/mL | 75% |
Q & A
Q. Why do some synthetic routes produce variable enantiomeric excess (ee) values?
- Answer: Key factors include:
- Catalyst impurity : Rh(II) catalysts with >98% chiral purity are critical.
- Reaction temperature : Elevated temps (>40°C) accelerate racemization.
- Post-synthesis purification : Use preparative chiral HPLC to achieve >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
